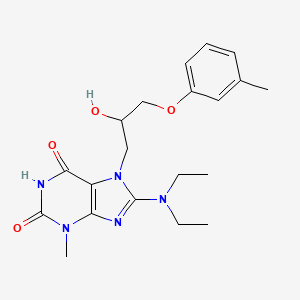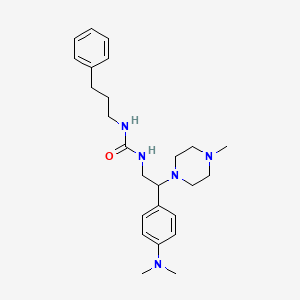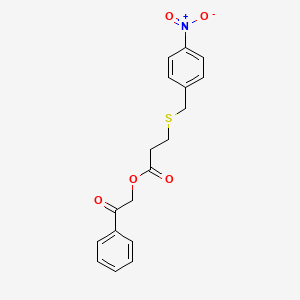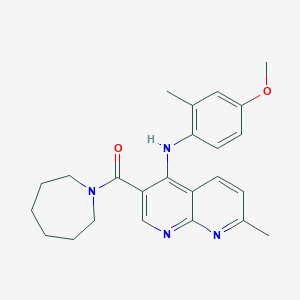![molecular formula C6H6N4S B2482065 Thiazolo[4,5-b]pyridine,2-hydrazinyl- CAS No. 152170-31-5](/img/structure/B2482065.png)
Thiazolo[4,5-b]pyridine,2-hydrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-b]pyridine,2-hydrazinyl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The presence of multiple reactive sites in this compound allows for extensive functionalization, making it a versatile building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine,2-hydrazinyl- typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused bicyclic structure. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of thiazolo[4,5-b]pyridine,2-hydrazinyl- may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, solvent, and catalysts is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-b]pyridine,2-hydrazinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted thiazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
Thiazolo[4,5-b]pyridine,2-hydrazinyl- has a broad spectrum of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds with potential bioactivity.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine,2-hydrazinyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting antitumor effects . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrano[2,3-d]thiazole: A related compound with a pyran ring fused to a thiazole core, exhibiting distinct pharmacological properties.
Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: A complex fused system with potential antimicrobial and anticancer activities.
Uniqueness: Thiazolo[4,5-b]pyridine,2-hydrazinyl- is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its multiple reactive sites allow for extensive functionalization, making it a versatile scaffold for the development of novel bioactive compounds .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-2-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-5-4(11-6)2-1-3-8-5/h1-3H,7H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGIEWUXWLMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2481997.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2481998.png)


![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide](/img/structure/B2482004.png)
